N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide
Description
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a piperazine ring. Its molecular formula is C20H22ClN5O3.
Properties
Molecular Formula |
C21H24ClN5O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24ClN5O3/c1-15(28)24-17-4-6-18(7-5-17)25-20(29)14-23-21(30)27-12-10-26(11-13-27)19-8-2-16(22)3-9-19/h2-9H,10-14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
PFNPWCGIQNTKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine.
Coupling with Piperazine: The 4-(acetylamino)phenylamine is then reacted with 4-(4-chlorophenyl)piperazine-1-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
Research has indicated that derivatives of piperazine compounds, including N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide, exhibit anticonvulsant properties. A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models. The findings suggest that modifications on the piperazine core can enhance efficacy against seizures, particularly in models of therapy-resistant epilepsy .
Antidepressant Effects
Compounds with similar structural features have been investigated for their antidepressant effects. The piperazine moiety is known to interact with neurotransmitter systems, making it a target for developing new antidepressants. Studies have shown that certain piperazine derivatives can modulate serotonin and norepinephrine reuptake, which are critical pathways in mood regulation.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of piperazine derivatives and their biological activity is crucial for drug development. SAR studies have highlighted the importance of specific substituents on the piperazine ring and adjacent aromatic systems. For instance, the presence of an acetylamino group at the para position significantly influences the compound's binding affinity to target receptors .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including:
- Formation of the Piperazine Core : The initial step typically involves the reaction of piperazine with suitable acylating agents to form carboxamide derivatives.
- Acetylation : The introduction of the acetylamino group is achieved through acetylation reactions with acetic anhydride or acetyl chloride.
This synthetic pathway not only allows for the generation of the target compound but also facilitates the exploration of various derivatives that may exhibit enhanced pharmacological properties.
Case Study 1: Anticonvulsant Screening
In a study where multiple N-phenylpiperazine derivatives were synthesized, a subset containing structural similarities to this compound was subjected to maximal electroshock (MES) tests. The results indicated that specific modifications led to increased efficacy in seizure control compared to traditional anticonvulsants .
Case Study 2: Antidepressant Activity
A series of piperazine-based compounds were evaluated for their antidepressant potential using behavioral assays in rodent models. Compounds featuring similar substituents as those in this compound demonstrated significant reductions in depressive-like behavior, suggesting a promising avenue for further research into mood disorders .
Mechanism of Action
The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-acetamide: This compound shares a similar structure but lacks the piperazine ring and chlorophenyl group.
N-Acetyl-4,4’-diaminodiphenylsulfone: Another related compound with different functional groups and applications.
Uniqueness
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Biological Activity
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a synthetic compound that has gained attention for its potential pharmacological applications. This article reviews its biological activity, including enzyme inhibition, antibacterial properties, and possible therapeutic uses.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its diverse biological activities. The presence of an acetylamino group and a chlorophenyl moiety enhances its potential interactions with biological targets.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effect on various enzymes:
- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of piperazine exhibit significant AChE inhibitory activity. For instance, related compounds have demonstrated IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential as therapeutic agents against cholinergic dysfunctions .
- Urease Inhibition : Urease inhibitors are important in managing conditions such as urinary tract infections and kidney stones. The compound's structural analogs have shown promising urease inhibition with IC50 values significantly lower than standard drugs, suggesting that similar derivatives may also exhibit effective urease inhibition .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains:
- Screening Results : Compounds structurally related to this piperazine derivative have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be developed further as an antibacterial agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its analogs:
- Study on AChE Inhibition : Research indicated that compounds with similar structures can serve as effective AChE inhibitors, with specific derivatives showcasing IC50 values significantly lower than traditional treatments .
- Antibacterial Screening : A comprehensive study demonstrated that certain piperazine derivatives exhibited strong antibacterial properties, particularly against resistant strains, which could pave the way for new antibiotic therapies .
- Therapeutic Potential : The pharmacological behavior of piperazine derivatives extends beyond enzyme inhibition to include anti-inflammatory and anticancer activities, making them versatile candidates for drug development .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
